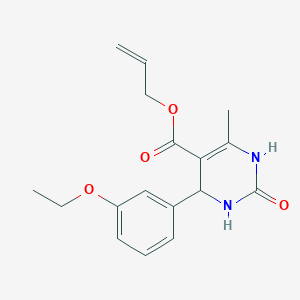![molecular formula C17H19ClO2S B5084145 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene, also known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPTP is a member of the benzene family and has been found to exhibit anti-inflammatory and anti-cancer effects.
作用機序
The mechanism of action of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene is not fully understood. However, it is believed that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene exerts its anti-inflammatory and anti-cancer effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and are involved in the progression of cancer. 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. In vivo studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can reduce tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It has been shown to have low toxicity and can be administered orally or intravenously. However, there are also limitations to using 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and disease model being studied.
将来の方向性
There are several future directions for the study of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. One area of research is the development of more potent and selective 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene analogs that can be used as therapeutic agents. Another area of research is the investigation of the role of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene in other diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of new drug delivery systems and formulations may improve the efficacy and bioavailability of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. Overall, 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and clinical applications.
合成法
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can be synthesized through a multi-step process starting with the reaction of 4-chlorothiophenol with 3-bromopropyl ethyl ether. The resulting product is then reacted with 3-ethoxyphenol to form 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has also been shown to have anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Additionally, 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO2S/c1-2-19-15-5-3-6-16(13-15)20-11-4-12-21-17-9-7-14(18)8-10-17/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZALZZXMLOLYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
methyl]phosphonate](/img/structure/B5084085.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5084101.png)
![1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084129.png)
![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)
